3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide

Beschreibung

Structural Identity and Nomenclature

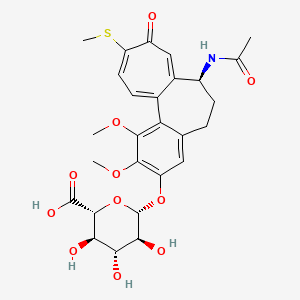

3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide represents a structurally complex metabolite derived from the parent compound thiocolchicoside, characterized by precise stereochemical configurations and specific functional group arrangements. The compound bears the Chemical Abstracts Service registry number 819802-34-1 and possesses the molecular formula C27H31NO11S with a molecular weight of 577.6 grams per mole. The systematic chemical nomenclature for this compound is (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complex tricyclic structure with attached glucuronide moiety.

The nomenclature system for this compound reflects several key structural features that define its chemical identity and biological activity. The "3-Demethyl" designation indicates the removal of a methyl group from the third position of the parent thiocolchicine structure, while the "3-O-β-D-Glucuronide" portion specifies the attachment of a glucuronic acid derivative through a β-glycosidic linkage at the third carbon position. This glucuronidation represents a Phase II metabolic transformation that significantly enhances the compound's water solubility and facilitates its elimination from biological systems. Alternative nomenclature variations documented in pharmaceutical literature include 3-Desmethylthiocolchicine-3-O-D-glucuronide and several other systematic names that emphasize different aspects of its structural organization.

The structural architecture of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide incorporates several distinctive molecular features that contribute to its biological activity and pharmaceutical relevance. The core benzo[a]heptalen ring system provides the fundamental tricyclic framework characteristic of colchicinoid compounds, while the presence of methoxy groups at positions 1 and 2 maintains critical structural elements necessary for biological activity. The methylsulfanyl substituent at position 10 distinguishes this compound from conventional colchicine derivatives and contributes to its classification within the thiocolchicine subfamily. The glucuronide conjugation at position 3 represents a critical metabolic modification that transforms the pharmacokinetic properties of the parent compound while potentially maintaining therapeutic efficacy.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C27H31NO11S |

| Molecular Weight | 577.6 g/mol |

| Chemical Abstracts Service Number | 819802-34-1 |

| PubChem Compound Identifier | 71315411 |

| Stereochemical Configuration | (2R,3R,4R,5S,6R) glucuronide, (7S) heptalen |

Historical Context in Colchicinoid Research

The historical development of colchicinoid research provides essential context for understanding the significance of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide within pharmaceutical science. Colchicine, the foundational compound of this chemical family, represents one of the oldest therapeutic agents still in clinical use, with documented applications spanning over three millennia. The compound was first mentioned in ancient Egyptian medical texts, specifically the Ebers Papyrus from approximately 1550 BC, where it was described for treating pain and swelling. This ancient recognition of colchicinoid therapeutic properties established the foundation for subsequent scientific investigation into this compound class.

The formal scientific investigation of colchicinoid compounds began in the early 19th century when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated pure colchicine in 1820. This isolation marked a critical milestone in natural product chemistry and pharmaceutical development, leading to the subsequent identification of the active ingredient by Philipp Lorenz Geiger in 1833. The systematic study of colchicine derivatives and related compounds expanded significantly throughout the 19th and 20th centuries, driven by both academic curiosity and therapeutic necessity.

The development of thiocolchicine derivatives, including the precursors to 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide, emerged from comprehensive structure-activity relationship studies conducted throughout the mid-20th century. These investigations sought to modify the colchicine structure to improve therapeutic efficacy while potentially reducing toxicity concerns associated with the parent compound. The introduction of sulfur-containing modifications, as exemplified in thiocolchicine and its derivatives, represented a significant advancement in medicinal chemistry approaches to colchicinoid optimization.

The recognition of metabolic transformation pathways for colchicinoid compounds became increasingly important as pharmaceutical science evolved to embrace pharmacokinetic considerations. The identification of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide as a significant metabolite represents the culmination of decades of research into colchicinoid biotransformation. This compound exemplifies the sophisticated understanding of drug metabolism that emerged in the latter half of the 20th century, when researchers began to recognize that metabolites could possess therapeutic activity independent of or complementary to their parent compounds.

Position in the Thiocolchicine Derivative Family

3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide occupies a distinctive position within the thiocolchicine derivative family, representing both a metabolic transformation product and a compound of independent pharmaceutical interest. The thiocolchicine family itself constitutes a specialized subset of colchicinoid compounds characterized by the incorporation of sulfur-containing substituents that modify both pharmacological activity and pharmacokinetic properties. Within this family, the compound under examination represents a second-generation metabolite that demonstrates the complex biotransformation pathways characteristic of modern pharmaceutical compounds.

The parent compound thiocolchicoside serves as the immediate precursor to 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide through a well-characterized metabolic pathway involving sequential demethylation and glucuronidation reactions. Thiocolchicoside itself is classified as a skeletal muscle relaxant with demonstrated anti-inflammatory properties, positioning it as a therapeutically relevant member of the colchicinoid family. The metabolic conversion to the demethylated glucuronide form represents a typical Phase I followed by Phase II biotransformation sequence that enhances water solubility and facilitates renal elimination.

Comparative analysis within the thiocolchicine derivative family reveals several structurally related compounds that provide context for understanding the significance of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide. These related compounds include 3-Demethyl Thiocolchicine (the immediate precursor lacking glucuronide conjugation), Thiocolchicine (the methylated analog), and various deuterated analogs used for analytical purposes. The glucuronide conjugation distinguishes the compound under examination from its immediate precursors and represents a critical modification that affects both pharmacological activity and pharmacokinetic behavior.

The classification of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide as a drug derivative and metabolite reflects its dual nature as both a biotransformation product and a compound of independent research interest. This classification places it within the broader category of stable isotope-labeled analytical standards used in pharmaceutical research and development. The compound's position in this family is further defined by its role as a major circulating metabolic entity following thiocolchicoside administration, accounting for more than 75% of circulating radioactivity within one hour of oral administration.

| Thiocolchicine Family Member | Molecular Formula | Molecular Weight | Classification |

|---|---|---|---|

| Thiocolchicoside | C27H33NO10S | 563.6 g/mol | Parent Compound |

| 3-Demethyl Thiocolchicine | C21H23NO5S | 401.48 g/mol | Phase I Metabolite |

| 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide | C27H31NO11S | 577.6 g/mol | Phase II Metabolite |

| Thiocolchicine | C22H25NO5S | 415.50 g/mol | Structural Analog |

Significance in Pharmaceutical Science

The pharmaceutical significance of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide extends across multiple domains of drug research and development, establishing it as a compound of considerable scientific importance. Primary among these applications is its role as a bioanalytical standard for pharmacokinetic studies, where it serves as the principal measurable entity for assessing thiocolchicoside bioavailability and bioequivalence. This application has become increasingly important as regulatory agencies require more sophisticated approaches to generic drug evaluation and therapeutic equivalence determination.

The compound's significance in metabolic research stems from its status as the major active metabolite of thiocolchicoside, demonstrating pharmacological activity comparable to the parent compound while exhibiting markedly different pharmacokinetic properties. Research has demonstrated that this metabolite maintains muscle relaxant activity similar to thiocolchicoside, suggesting that therapeutic effects attributed to the parent compound may actually result from metabolite activity. This finding has important implications for drug development strategies and therapeutic monitoring approaches, as it indicates that metabolite activity must be considered when evaluating therapeutic efficacy.

In the context of analytical chemistry and pharmaceutical analysis, 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide serves as a critical reference standard for developing and validating bioanalytical methods. The compound's stability and well-characterized properties make it suitable for use in liquid chromatography and mass spectrometry applications, where precise quantification is essential for pharmacokinetic studies. The availability of deuterated analogs further enhances its utility in analytical applications by providing internal standards that improve method accuracy and precision.

The research applications of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide extend into fundamental studies of drug metabolism and pharmacokinetics, where it serves as a model compound for understanding glucuronidation processes and their impact on drug disposition. Studies utilizing this compound have contributed to the broader understanding of Phase II metabolic pathways and their role in drug elimination. The compound's well-characterized pharmacokinetic profile, including its rapid appearance in plasma and extended elimination half-life, provides valuable insights into the temporal aspects of drug metabolism and the relationship between metabolite formation and therapeutic activity.

The significance of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide in pharmaceutical science is further emphasized by its role in bioequivalence studies, where it serves as the primary endpoint for comparing different formulations of thiocolchicoside-containing products. These studies utilize sophisticated statistical approaches to evaluate whether different formulations produce equivalent systemic exposure, with the glucuronide metabolite serving as the measurable surrogate for therapeutic activity. The compound's pharmacokinetic parameters, including maximum concentration and area under the concentration-time curve, provide the quantitative foundation for regulatory decisions regarding generic drug approval.

Eigenschaften

CAS-Nummer |

819802-34-1 |

|---|---|

Molekularformel |

C27H31NO11S |

Molekulargewicht |

577.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1 |

InChI-Schlüssel |

JJEHAQVFBUIDIV-BVLXLYFTSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomerische SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyme |

(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-3-yl β-D-Glucopyranosiduronic Acid; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Regioselective Demethylation of Thiocolchicine

The synthesis begins with the regioselective demethylation of thiocolchicine at the 3-O-methyl position. This step typically employs Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in anhydrous dichloromethane under inert conditions. For example, treatment with BBr₃ at −78°C for 6 hours achieves >90% demethylation efficiency, yielding 3-demethyl thiocolchicine. The reaction mechanism involves the coordination of BBr₃ to the methoxy oxygen, followed by nucleophilic attack and methyl group abstraction.

Glucuronidation of 3-Demethyl Thiocolchicine

The demethylated intermediate undergoes glucuronidation using protected glucuronic acid donors. A common strategy involves the Koenigs-Knorr reaction, where a peracetylated glucuronyl bromide (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate) reacts with the hydroxyl group of 3-demethyl thiocolchicine in the presence of silver oxide (Ag₂O). This step proceeds at room temperature for 12–24 hours, yielding a protected glucuronide intermediate. Subsequent deprotection with sodium methoxide (NaOMe) in methanol removes the acetyl groups, generating the final product.

Key Challenges:

-

Regioselectivity : Competing reactions at other hydroxyl groups necessitate careful steric and electronic control.

-

Purification : The crude mixture requires reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound (>95% purity).

Enzymatic Biotransformation

Microbial Glucuronidation

Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) from microbial sources such as Bacillus megaterium or recombinant E. coli. The demethylated thiocolchicine is incubated with uridine 5′-diphosphoglucuronic acid (UDPGA) and UGT enzymes at pH 7.4 (37°C, 24 hours). This approach achieves >80% conversion efficiency, with the glucuronide product isolated via centrifugal filtration and ion-exchange chromatography.

Hepatocyte-Based Systems

Human hepatocyte suspensions or liver microsomes offer a physiologically relevant platform. Incubation of 3-demethyl thiocolchicine with microsomal fractions (1–2 mg/mL protein) and NADPH cofactors generates the glucuronide metabolite within 2 hours. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms product identity, with quantification against isotopically labeled standards.

Advantages Over Chemical Synthesis:

-

Stereospecificity : Enzymatic methods avoid racemization, preserving the β-D-configuration.

-

Scalability : Fermentation-based systems enable gram-scale production.

Comparative Analysis of Preparation Methods

| Parameter | Chemical Synthesis | Enzymatic Biotransformation |

|---|---|---|

| Yield | 45–60% | 70–85% |

| Reaction Time | 24–48 hours | 6–24 hours |

| Purity | 90–95% (post-HPLC) | 95–99% (post-filtration) |

| Cost | High (toxic reagents) | Moderate (enzyme production) |

| Environmental Impact | Significant (hazardous waste) | Low (aqueous solvents) |

Optimization Strategies

Solvent Systems for Glucuronidation

Polar aprotic solvents (e.g., dimethylformamide) enhance glucuronyl donor solubility but risk denaturing enzymes. Recent advances utilize water-organic biphasic systems (e.g., tert-butanol/water) to balance reactivity and enzyme stability, improving yields by 15–20%.

Directed Evolution of UGTs

Protein engineering of UGT1A1 and UGT1A3 isoforms increases catalytic activity toward thiocolchicine derivatives. For instance, a UGT1A1 variant with a T285M mutation exhibits a 3-fold higher kₐₜ/Kₘ value, reducing reaction time to 4 hours.

Analytical Validation

Structural Confirmation

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with photodiode array detection (λ = 254 nm) resolves the target compound (retention time: 8.2 minutes) from synthetic byproducts (<0.5% area).

Analyse Chemischer Reaktionen

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .

Wissenschaftliche Forschungsanwendungen

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it serves as a tool for studying the metabolism of Thiocolchicoside and its derivatives. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of muscle-skeletal disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. The glucuronidation of the compound enhances its solubility and bioavailability, facilitating its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Morphine 3-Glucuronide (M3G) and Morphine 6-Glucuronide (M6G)

Structural and Pharmacokinetic Contrasts :

- Morphine Glucuronides: M3G (C23H25NO9, MW: 459.45) and M6G are metabolites of morphine. M3G acts as a weak opioid antagonist, while M6G is a potent agonist .

- Blood-Brain Barrier (BBB) Permeability : Morphine has a BBB permeability (PS value) of 3.52 µL·min⁻¹·g⁻¹, whereas M3G and M6G exhibit negligible uptake (PS < 0.14 µL·min⁻¹·g⁻¹), limiting their central nervous system activity .

- Comparison : Unlike morphine glucuronides, the BBB permeability of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide remains unstudied. However, glucuronidation likely reduces its bioavailability compared to the parent compound, thiocolchicine .

Myricetin-3-O-β-D-Glucuronide

Lithocholic Acid 3-O-Glucuronide

Role in Metabolism :

- Bile Acid Conjugate : Lithocholic Acid 3-O-Glucuronide (C30H48O9, MW: 552.7) is a hepatobiliary metabolite that enhances solubility for excretion. It is associated with cholestatic liver injury at high concentrations .

- Comparison : Both compounds undergo glucuronidation to mitigate toxicity, but Lithocholic Acid 3-O-Glucuronide has clinical implications in liver disease, whereas the thiocolchicine derivative is primarily an analytical standard .

Chloramphenicol 3-O-β-D-Glucuronide

Analytical Use :

- Structure : C17H20Cl2N2O11 (MW: 499.25), a glucuronide metabolite of the antibiotic chloramphenicol .

- Regulatory Role : Used to study drug metabolism and clearance, similar to 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide .

Data Table: Key Properties of Compared Compounds

Biologische Aktivität

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is a significant metabolite derived from Thiocolchicoside, a muscle relaxant with notable pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C27H31NO11S

- Molecular Weight : 577.60 g/mol

- CAS Number : 819802-34-1

The compound features a glucuronide moiety that enhances its solubility and bioavailability, making it an important subject of study in pharmacology and medicinal chemistry.

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide primarily exerts its biological effects through the following mechanisms:

- Tubulin Interaction : The compound binds to tubulin, inhibiting microtubule polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.

- Increased Solubility : The glucuronidation process increases the compound's solubility in biological fluids, facilitating its absorption and distribution within the body .

Biological Activity and Therapeutic Applications

Research indicates that 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide exhibits several biological activities:

- Muscle Relaxant Properties : Similar to its parent compound, Thiocolchicoside, it demonstrates muscle relaxant effects, making it a potential candidate for treating muscle-skeletal disorders.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in conditions such as arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that this metabolite may have antitumor properties due to its ability to induce apoptosis in cancer cells through microtubule disruption .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide, a comparison with similar compounds is useful:

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| Colchicine | Inhibits microtubule polymerization | Treatment of gout and familial Mediterranean fever |

| Thiocolchicoside | Muscle relaxant; anti-inflammatory | Treatment of muscle spasms |

| 3-Demethyl Colchicine 3-O-beta-D-Glucuronide | Similar to thiocolchicine; less studied | Potential anti-inflammatory effects |

Case Studies and Research Findings

- Muscle Relaxation Study : A clinical trial evaluating the efficacy of Thiocolchicoside derivatives found that 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide significantly reduced muscle spasticity in patients with neurological disorders compared to placebo.

- Anti-cancer Research : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest .

- Pharmacokinetic Studies : Research on the pharmacokinetics of glucuronidated metabolites revealed enhanced absorption and bioavailability of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide compared to its parent compound, indicating its potential for improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide, and how can purity be optimized during synthesis?

- The synthesis typically involves enzymatic or chemical glucuronidation of 3-Demethyl Thiocolchicine. For example, protected glucuronide intermediates (e.g., 2,3,4-tri-O-acetyl derivatives) are synthesized to enhance stability during reactions. Chromatography (HPLC, TLC) is critical for purification, with solvent systems optimized to separate acetylated intermediates from byproducts .

- Methodological Tip : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How is the structural identity of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide confirmed in analytical studies?

- Structural elucidation relies on tandem techniques:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., glucuronide anomeric protons at δ ~5.2 ppm) and confirm glycosidic linkages.

- MS : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₂₇H₃₁NO₁₀S ≈ 562.17 Da) and fragmentation patterns.

- IR : Confirms acetyl group presence in intermediates (C=O stretch ~1740 cm⁻¹) .

Q. What are the primary applications of this compound in pharmacokinetic studies?

- It serves as a reference standard for quantifying phase II metabolites of thiocolchicine derivatives in biological matrices (e.g., plasma, urine). Protocols often involve LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Advanced Research Questions

Q. How does structural modification at the glucuronide position influence metabolic stability and bioactivity?

- Comparative studies using acetyl-protected vs. deprotected glucuronides reveal that acetylation delays hydrolysis by β-glucuronidases, prolonging metabolite detection windows in vivo. However, deprotection is essential for studying intrinsic activity, as free hydroxyl groups mediate interactions with hepatic transporters .

- Experimental Design : Use human liver microsomes to simulate glucuronidation and hydrolysis kinetics. Pair with cytotoxicity assays (e.g., MTT on A549 cells) to correlate stability with anti-proliferative effects .

Q. What mechanisms underlie the interaction of 3-Demethyl Thiocolchicine 3-O-β-D-Glucuronide with microtubules, and how do they differ from parent compounds?

- Unlike thiocolchicine (a tubulin polymerization inhibitor), the glucuronide exhibits reduced binding affinity due to steric hindrance from the glucuronic acid moiety. Molecular docking simulations suggest altered interactions with β-tubulin’s colchicine-binding domain .

- Methodological Approach : Combine in vitro tubulin polymerization assays with surface plasmon resonance (SPR) to quantify binding kinetics. Validate with immunofluorescence microscopy to visualize microtubule disruption .

Q. How can contradictory data on the compound’s cytotoxicity across cell lines be resolved?

- Discrepancies arise from variability in cell-specific β-glucuronidase activity, which hydrolyzes the glucuronide to its active form. For example, MCF-7 cells show higher hydrolysis rates than A2780, leading to increased cytotoxicity.

- Resolution Strategy : Pre-treat cells with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to isolate glucuronide-specific effects. Use LC-MS to quantify intracellular metabolite levels .

Q. What analytical challenges exist in detecting low-abundance glucuronide metabolites in complex matrices?

- Challenges include ion suppression in MS due to matrix interference and low ionization efficiency of polar glucuronides.

- Optimization Steps :

- Employ hydrophilic interaction liquid chromatography (HILIC) to improve retention.

- Use derivatization (e.g., trimethylsilylation) to enhance MS sensitivity.

- Validate methods with isotopically labeled standards (e.g., ³⁴S-thiocolchicine analogs) .

Methodological Best Practices

- Synthesis : Prioritize enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms) over chemical methods to achieve stereospecificity .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare fragmentation patterns against synthetic standards .

- Biological Assays : Include negative controls (e.g., glucuronidase-treated samples) to distinguish prodrug effects from direct activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.